molecular formula C8H12O2 B12596723 3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one CAS No. 633315-80-7

3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one

Cat. No.: B12596723
CAS No.: 633315-80-7
M. Wt: 140.18 g/mol
InChI Key: CZKVPCCCXTYAGR-UHFFFAOYSA-N
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Description

3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one is a γ-butyrolactone derivative characterized by a five-membered oxolan-2-one (lactone) ring substituted with a methyl group at position 3 and a prop-1-en-2-yl (isopropenyl) group at position 4. This compound belongs to a class of cyclic esters with diverse biological and chemical applications, particularly in medicinal chemistry and natural product synthesis .

Properties

CAS No.

633315-80-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-methyl-4-prop-1-en-2-yloxolan-2-one

InChI

InChI=1S/C8H12O2/c1-5(2)7-4-10-8(9)6(7)3/h6-7H,1,4H2,2-3H3

InChI Key

CZKVPCCCXTYAGR-UHFFFAOYSA-N

Canonical SMILES

CC1C(COC1=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor molecule, such as a hydroxy acid or an ester, in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and process optimization techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one involves its interaction with molecular targets and pathways within a system. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one and related compounds:

Compound Name Molecular Formula Substituents (Position) Core Structure Physical Properties Notable Features
3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one C₈H₁₀O₂ Methyl (C3), Propen-2-yl (C4) γ-Butyrolactone Not reported Unsaturated isopropenyl group
Pilocarpine () C₁₁H₁₆N₂O₂ Ethyl (C3), Imidazole-methyl (C4) γ-Butyrolactone Hydrochloride: m.p. 200–204°C Bioactive (muscarinic agonist)
TERPEN LACTONE () C₁₄H₁₈O₃ Methylidene (C3), Butenyl (C4) γ-Butyrolactone Not reported Extended conjugation, terpenoid
5-(1H-Indol-3-yl)oxolan-2-one () C₁₁H₉NO₂ Indole (C5) γ-Butyrolactone 117–121°C (solid) Aromatic indole substitution
4-((Prop-1-en-1-yloxy)methyl)-1,3-dioxolan-2-one () C₇H₁₀O₄ Propenyloxy-methyl (C4) 1,3-Dioxolan-2-one 251–252°C (lit.) Cyclic carbonate core
Key Observations:
  • Core Structure : Unlike cyclic carbonates (e.g., 1,3-dioxolan-2-one in ), γ-butyrolactones exhibit distinct reactivity due to their ester-based ring system, which undergoes hydrolysis more readily than carbonates .
  • In contrast, pilocarpine’s imidazole substituent enables hydrogen bonding and ionic interactions critical for receptor binding .
  • Biological Relevance: Indole-substituted lactones () may interact with aromatic receptor pockets, whereas terpenoid lactones () often participate in plant defense mechanisms .

Electronic and Reactivity Profiles

  • Electron Density : In γ-butyrolactones, electron density is concentrated around the lactone oxygen (O1, O3) and adjacent substituents (). The isopropenyl group in the target compound may delocalize electron density, altering nucleophilic attack sites compared to ethyl or indole substituents .
  • Hydrolysis Rates : Lactones generally hydrolyze faster than carbonates. For example, 4-((Prop-1-en-1-yloxy)methyl)-1,3-dioxolan-2-one () likely exhibits slower ring-opening kinetics due to its carbonate core .

Biological Activity

3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one, a compound with notable structural features, has garnered attention in the fields of organic chemistry and pharmacology. Its unique molecular configuration allows it to interact with various biological systems, potentially leading to diverse therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from recent studies, case reports, and comparative analyses with similar compounds.

Molecular Formula

  • Chemical Formula: C₇H₈O₂
  • Molecular Weight: 128.14 g/mol

Structural Features

The compound consists of a five-membered oxolane ring with a methyl group and an allyl substituent. This configuration is crucial for its biological interactions, as it influences the compound's reactivity and binding affinity to biological targets.

3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one is believed to function as a ligand , interacting with specific receptors or enzymes. These interactions can modulate various biological pathways, leading to different physiological effects. The compound may influence:

  • Enzyme activity
  • Cellular signaling pathways
  • Gene expression profiles

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties, including:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Antioxidant Properties: The compound may scavenge free radicals, contributing to cellular protection.
  • Anti-inflammatory Effects: In vitro studies indicate that it could downregulate pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Efficacy: A study demonstrated that 3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Assessment: In cancer cell lines, the compound exhibited cytotoxic effects at higher concentrations, indicating its potential as an anticancer agent. The IC50 values were determined through MTT assays.
  • Mechanistic Insights: Research utilizing molecular docking studies revealed that the compound binds effectively to the active site of certain enzymes involved in metabolic pathways, suggesting a basis for its observed biological activities.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Methyl-4-(prop-1-en-2-yl)oxolan-2-oneMethyl and allyl substituentsAntimicrobial, antioxidant
Oxolan-2-one (Butyrolactone)Simplified structure without substituentsLimited biological activity
3-(prop-2-yn-1-yl)oxolan-2-oneDifferent alkyl substituentPotentially similar activities

Uniqueness of 3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one

The presence of both methyl and propene groups distinguishes this compound from its analogs, potentially enhancing its binding affinity and specificity towards biological targets.

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